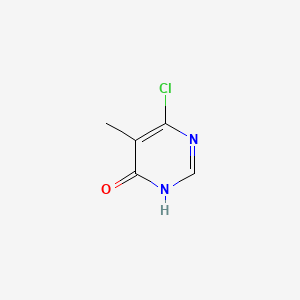![molecular formula C13H14BrClN4O2S B579853 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide CAS No. 1393813-42-7](/img/structure/B579853.png)
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide is a chemical compound known for its significant role in medicinal chemistry. It is structurally characterized by a bromophenyl group, a chloropyrimidine ring, and a propylsulfamide moiety. This compound is often studied for its potential therapeutic applications, particularly in the treatment of various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide typically involves a multi-step process. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide in the presence of a base such as potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This reaction yields the desired compound through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
化学反応の分析
Types of Reactions
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromophenyl and chloropyrimidine groups are reactive sites for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), solvents such as dimethyl sulfoxide (DMSO), and reducing agents like sodium hydride (NaH). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as pulmonary arterial hypertension (PAH).
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist of endothelin receptors, particularly the ETA subtype. This interaction inhibits the effects of endothelin, a peptide that constricts blood vessels and raises blood pressure, thereby providing therapeutic benefits in conditions like PAH .
類似化合物との比較
Similar Compounds
Macitentan: A closely related compound with similar structural features and therapeutic applications.
Aprocitentan: Another compound with a similar core structure but different substituents, leading to distinct biological activities.
Uniqueness
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high selectivity for the ETA receptor subtype makes it particularly valuable in medicinal chemistry .
特性
IUPAC Name |
5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPKRWAGQKVNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate](/img/structure/B579771.png)





![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)




![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)
![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
